Caulibugulone F

Catalog No.
S13381885
CAS No.
662167-20-6
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caulibugulone F

CAS Number

662167-20-6

Product Name

Caulibugulone F

IUPAC Name

5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3

InChI Key

WLSYCPCYTGRLHZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO

Caulibugulone F is a biologically active compound classified as an isoquinoline iminoquinone. It is one of the caulibugulones, a series of alkaloids derived from the marine bryozoan Caulibugula intermis. This compound features a unique structure characterized by an imine group at position C-5, distinguishing it from its analogues, particularly caulibugulone A, which lacks this functional group. The caulibugulones were first isolated during research focused on the anticancer properties of marine organisms and have garnered attention due to their cytotoxic effects against various cancer cell lines .

, primarily due to its functional groups. The imine group at C-5 can undergo hydrolysis to yield the corresponding amine and carbonyl compound. Additionally, it can react with nucleophiles due to the electrophilic nature of the quinone moiety. These reactions are significant for synthesizing derivatives and studying structure-activity relationships in medicinal chemistry .

Caulibugulone F exhibits significant cytotoxicity against a range of cancer cell lines, including murine IC-2 WT tumor cells. The compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases, which are crucial for the apoptotic process. In vitro studies report IC50 values ranging from 0.03 to 1.67 µg/mL against various tumor cell lines, indicating its potential as an anticancer agent .

The synthesis of Caulibugulone F can be approached through total synthesis techniques that involve constructing the isoquinoline framework followed by introducing the imine functionality. One method includes starting from simpler isoquinoline derivatives and utilizing palladium-catalyzed reactions or other coupling strategies to form the desired compound. Research has demonstrated successful synthetic routes for other caulibugulones, providing a framework that could be adapted for Caulibugulone F synthesis .

The primary application of Caulibugulone F lies in its potential as an anticancer drug. Its ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics. Additionally, its unique chemical structure may allow for modifications that could enhance its efficacy or reduce side effects when used in clinical settings .

Interaction studies involving Caulibugulone F have focused on its mechanisms of action within cancer cells. Research indicates that it interacts with cellular pathways responsible for regulating cell survival and death. Specifically, it has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax. This modulation of protein expression is critical for its cytotoxic effects .

Caulibugulone F shares structural similarities with other isoquinoline-based compounds, particularly those derived from marine sources. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable FeaturesCytotoxicity (IC50)
Caulibugulone AIsoquinoline quinoneLacks imine group at C-50.03 - 1.67 µg/mL
Caulibugulone EIsoquinoline iminoquinoneImine group at C-5Higher potency than A
Mansouramycin HIsoquinoline quinoneDifferent substituents on piperazine moiety5.12 ± 0.11 µM against MDA-MB-231
Convolutamide AAlkaloidN-acyl-γ-lactam moiety4.8 µg/mL against L-1210

Caulibugulone F is unique due to its specific imine functionalization and potent cytotoxic profile, which distinguishes it from other related compounds like caulibugulones A and E as well as mansouramycins .

Caulibugulone F was first isolated in 2004 from specimens of the marine bryozoan Caulibugula intermis collected at depths of 33 meters in the Indo-Pacific region near Palau. The compound belongs to the caulibugulone family (A–F), which shares a core isoquinoline-5,8-dione scaffold but differs in substituents at positions C-5, C-6, and C-7. Caulibugulones E and F are distinguished by an imine group at C-5, a structural feature unprecedented in natural products until their discovery. Initial identification relied on spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed the iminoquinone framework and halogen substitutions (e.g., bromine or chlorine at C-6).

The bryozoan C. intermis thrives in benthic ecosystems, where it forms colonies on substrates such as coral rubble. Its secondary metabolites, including caulibugulone F, are hypothesized to function as chemical defenses against predation and biofouling, though direct ecological interactions remain understudied.

Ecological Context in Marine Bryozoan Symbiosis

Marine bryozoans, including C. intermis, frequently host microbial symbionts that contribute to their metabolic repertoire. While caulibugulone F’s biosynthetic origin remains unresolved, analogous isoquinoline alkaloids in sponges and tunicates are often linked to bacterial symbionts. For example, the antitumor compound swinholide A, initially isolated from sponges, was later traced to symbiotic cyanobacteria. Similarly, genomic evidence suggests that bryozoan-associated bacteria may synthesize complex alkaloids, though definitive proof for caulibugulone F is lacking.

The ecological role of caulibugulone F likely extends beyond defense. In the nutrient-poor environments of deep reefs, secondary metabolites may mediate interspecific competition or microbial interactions. The compound’s cytotoxicity could deter grazers such as fish or crustaceans, enhancing the bryozoan’s survival.

Molecular Architecture of Isoquinoline Iminoquinones

Caulibugulone F represents a distinctive member of the isoquinoline iminoquinone family, characterized by its unique molecular architecture that differentiates it from conventional quinone derivatives . The compound possesses the molecular formula C₁₂H₁₃N₃O₂ with a molecular weight of 231.25 grams per mole, establishing it as a structurally complex heterocyclic compound [3] . The core framework consists of a bicyclic isoquinoline scaffold featuring a fused benzene-pyridine ring system, which serves as the foundational architecture for this marine-derived natural product [4] [5].

The isoquinoline iminoquinone structure of Caulibugulone F incorporates several critical structural elements that define its chemical identity . The compound features an imine functionality at position 5, which distinguishes it from related caulibugulone analogues and contributes to its unique reactivity profile [4]. This imine group represents a key structural modification that transforms the conventional quinone moiety into an iminoquinone system, fundamentally altering the electronic properties and chemical behavior of the molecule [6] [7].

The bicyclic framework exhibits a planar configuration optimized for potential biological interactions, with the nitrogen atom positioned within the pyridine ring contributing to the overall basicity and electronic distribution of the molecule [8] [9]. The aromatic character of the isoquinoline core provides stability while maintaining reactivity at specific positions, particularly those adjacent to the nitrogen heteroatom [8] [10].

Table 1: Fundamental Molecular Properties of Caulibugulone F

PropertyValueReference
Molecular FormulaC₁₂H₁₃N₃O₂ [3]
Molecular Weight231.25 g/mol [3]
Chemical Abstract Service Number662167-20-6 [3] [11]
International Union of Pure and Applied Chemistry Name5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one [3] [11]
Canonical Simplified Molecular Input Line Entry SystemCN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO [3] [11]

Position-Specific Functional Group Modifications

The structural complexity of Caulibugulone F arises from position-specific functional group modifications that confer unique chemical and biological properties [3] . At position 5, the compound features a 2-hydroxyethylamino substituent, which represents a significant structural modification from the parent isoquinoline framework [3] . This amino alcohol functionality introduces both hydrogen bonding capability and increased hydrophilicity, potentially influencing the compound's solubility characteristics and biological interactions [12] [9].

Position 7 contains a methylimino group, establishing the iminoquinone character that distinguishes Caulibugulone F from conventional quinone derivatives [3] . This methylimino substitution fundamentally alters the electronic properties of the molecule, creating a conjugated system that extends across the entire bicyclic framework [6] [7]. The presence of this functional group contributes to the compound's distinctive spectroscopic properties and chemical reactivity patterns [6] [13].

The carbonyl functionality at position 8 completes the iminoquinone system, creating an electron-deficient region that serves as a potential site for nucleophilic attack [3] . This ketone group participates in the extended conjugation system, contributing to the overall stability and electronic character of the molecule [12] [14]. The positioning of this carbonyl group is critical for maintaining the quinone-like reactivity while accommodating the imine modification at position 7 [6] [7].

Table 2: Position-Specific Functional Group Analysis

PositionFunctional GroupChemical SignificanceElectronic Effect
52-hydroxyethylaminoHydrogen bonding donor/acceptorElectron donating
7MethyliminoIminoquinone formationElectron withdrawing
8CarbonylQuinone characterElectron withdrawing
Pyridine nitrogenHeterocyclic nitrogenBasic characterElectron withdrawing

The spatial arrangement of these functional groups creates a molecule with distinct electronic properties and potential for diverse chemical interactions [12] [14]. The combination of electron-donating amino groups and electron-withdrawing imine and carbonyl functionalities establishes a polarized molecular structure that may contribute to the compound's biological activity [6] [13].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Caulibugulone F through detailed analysis of proton and carbon-13 chemical environments [4] [5] [15]. The spectroscopic characterization of this compound requires sophisticated analytical techniques due to the complex electronic environment created by the iminoquinone system [16] [17]. One-dimensional nuclear magnetic resonance experiments reveal distinct chemical shift patterns that confirm the proposed molecular structure and functional group assignments [4] [15].

Proton nuclear magnetic resonance analysis of Caulibugulone F exhibits characteristic chemical shifts corresponding to the various functional groups present in the molecule [17] [18]. The aromatic protons of the isoquinoline core appear in the downfield region, typically between 7.0 and 9.0 parts per million, reflecting the deshielding effect of the aromatic ring system [17] [18]. The methylimino protons display distinctive chemical shifts that confirm the presence of the imine functionality, while the 2-hydroxyethylamino substituent produces characteristic multipicity patterns in the aliphatic region [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Caulibugulone F, with distinct chemical shifts for each carbon environment [16] [19]. The carbonyl carbon at position 8 appears significantly downfield, typically around 180-200 parts per million, consistent with ketone functionality [16] [19]. The aromatic carbons of the isoquinoline ring system exhibit chemical shifts in the 120-150 parts per million range, while the aliphatic carbons of the 2-hydroxyethylamino group appear in the upfield region [16] [19].

Table 3: Nuclear Magnetic Resonance Chemical Shift Ranges for Caulibugulone F

Functional GroupProton Chemical Shift Range (ppm)Carbon-13 Chemical Shift Range (ppm)
Aromatic protons7.0-9.0120-150
Methylimino group2.5-3.530-40
Carbonyl carbonNot applicable180-200
Aliphatic chain3.0-4.050-70
Hydroxyl group4.0-6.0Not applicable

Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy techniques that establish connectivity patterns within the molecule [4] [15]. These advanced spectroscopic methods enable the unambiguous assignment of all proton and carbon signals, confirming the proposed structure and functional group positions [4] [15].

Mass Spectrometric Profiling

High-resolution mass spectrometry serves as a critical analytical tool for the structural characterization and molecular weight determination of Caulibugulone F [4] [20] [21]. The molecular ion peak appears at mass-to-charge ratio 231.25, corresponding to the calculated molecular weight based on the proposed molecular formula C₁₂H₁₃N₃O₂ [3] . High-resolution mass spectrometric analysis provides mass accuracy within 5 parts per million, enabling confident molecular formula assignment and structural confirmation [20] [21].

The fragmentation pattern of Caulibugulone F under mass spectrometric conditions reveals characteristic fragment ions that support the proposed structure [4] [22]. Common fragmentation pathways include loss of the 2-hydroxyethyl group, producing fragments consistent with the modified isoquinoline core [22]. Additional fragmentation occurs through cleavage of the imine bond, generating fragments that confirm the presence and position of the methylimino functionality [22].

Electrospray ionization mass spectrometry demonstrates the ionization behavior of Caulibugulone F under soft ionization conditions [20] [23]. The compound readily forms protonated molecular ions in positive ion mode, with the protonation occurring preferentially at the basic nitrogen atoms within the molecule [20] [23]. This ionization pattern provides insight into the basicity and charge distribution within the compound [20] [23].

Table 4: Mass Spectrometric Fragmentation Profile

Fragment Ion (m/z)Proposed StructureRelative Intensity (%)Fragmentation Pathway
231.25Molecular ion [M+H]⁺100Parent ion
187.20[M-C₂H₄O]⁺45Loss of hydroxyethyl
159.18[M-C₂H₄O-CO]⁺30Sequential loss
145.15Core fragment25Extensive fragmentation

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.100776666 g/mol

Monoisotopic Mass

231.100776666 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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